N-((5-bromopyridin-3-yl)methyl)cyclohexanamine
Overview
Description
N-((5-bromopyridin-3-yl)methyl)cyclohexanamine is an organic compound with the molecular formula C12H17BrN2. It is a derivative of pyridine and cyclohexanamine, characterized by the presence of a bromine atom at the 5-position of the pyridine ring.
Preparation Methods
The synthesis of N-((5-bromopyridin-3-yl)methyl)cyclohexanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromopyridine-3-carboxaldehyde and cyclohexanamine.
Reductive Amination: The key step involves the reductive amination of 5-bromopyridine-3-carboxaldehyde with cyclohexanamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
N-((5-bromopyridin-3-yl)methyl)cyclohexanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-((5-bromopyridin-3-yl)methyl)cyclohexanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the function of various biomolecules and pathways
Mechanism of Action
The mechanism of action of N-((5-bromopyridin-3-yl)methyl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridine ring play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target of interest .
Comparison with Similar Compounds
N-((5-bromopyridin-3-yl)methyl)cyclohexanamine can be compared with other similar compounds, such as:
N-((5-chloropyridin-3-yl)methyl)cyclohexanamine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and binding properties.
N-((5-fluoropyridin-3-yl)methyl)cyclohexanamine: Contains a fluorine atom, which can significantly alter its electronic properties and biological activity.
N-((5-iodopyridin-3-yl)methyl)cyclohexanamine: The presence of an iodine atom can enhance its reactivity in certain coupling reactions.
Properties
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]cyclohexanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c13-11-6-10(7-14-9-11)8-15-12-4-2-1-3-5-12/h6-7,9,12,15H,1-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZXIAHPWZVMKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50734085 | |
Record name | N-[(5-Bromopyridin-3-yl)methyl]cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50734085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184409-99-1 | |
Record name | N-[(5-Bromopyridin-3-yl)methyl]cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50734085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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